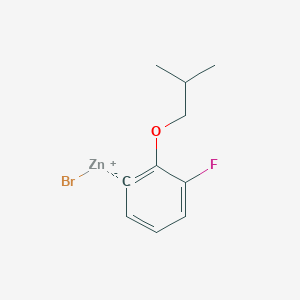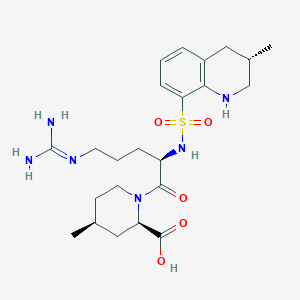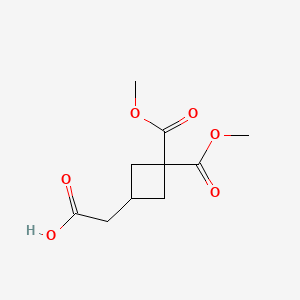![molecular formula C12H14ClN3OS B14886873 1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[4,5-b]pyridine ring and a thioether linkage to a dimethylbutanone moiety. Imidazo[4,5-b]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted imidazo[4,5-b]pyridine with a thiol derivative, such as 3,3-dimethylbutan-2-thiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the imidazo[4,5-b]pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted imidazo[4,5-b]pyridines.
Applications De Recherche Scientifique
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The chloro-substituted imidazo[4,5-b]pyridine ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and the dimethylbutanone moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1H-imidazo[4,5-b]pyridine: Lacks the thioether and dimethylbutanone moieties.
1H-imidazo[4,5-b]pyridine-2-thiol: Contains a thiol group instead of the thioether linkage.
3,3-Dimethylbutan-2-one: Lacks the imidazo[4,5-b]pyridine core.
Uniqueness
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a chloro-substituted imidazo[4,5-b]pyridine ring, a thioether linkage, and a dimethylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H14ClN3OS |
|---|---|
Poids moléculaire |
283.78 g/mol |
Nom IUPAC |
1-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)9(17)6-18-11-15-8-4-7(13)5-14-10(8)16-11/h4-5H,6H2,1-3H3,(H,14,15,16) |
Clé InChI |
MAXZRBFMPXNVFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CSC1=NC2=C(N1)C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


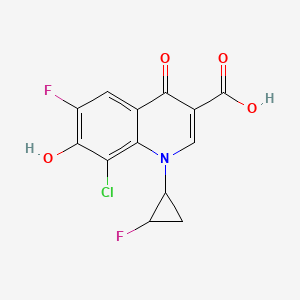

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
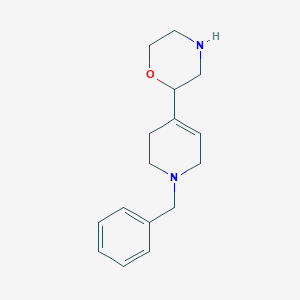
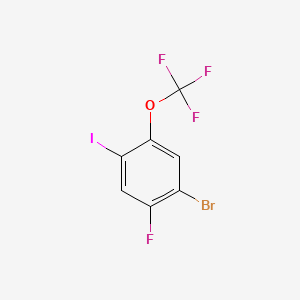
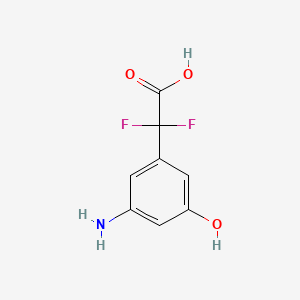
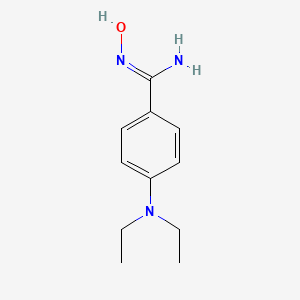
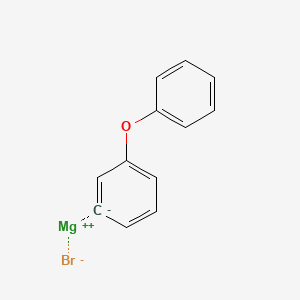
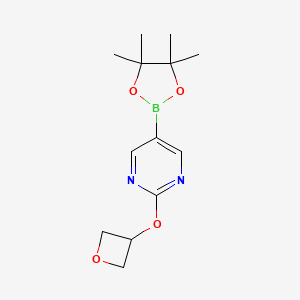
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
